molecular formula C20H25BrClF2N5O3S B1649335 CP-547632 hydrochloride CAS No. 252003-71-7

CP-547632 hydrochloride

Cat. No. B1649335
M. Wt: 568.9 g/mol
InChI Key: NNPJZJJMQDXYGN-UHFFFAOYSA-N
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Description

CP-547632 hydrochloride is an orally active, ATP-competitive inhibitor of the VEGFR-2 and basic fibroblast growth factor (FGF) kinases . It has been used in trials studying the treatment of various cancers . It has antitumor efficacy .


Molecular Structure Analysis

The chemical formula of CP-547632 hydrochloride is C20H25BrClF2N5O3S . Its exact mass is 567.05 and its molecular weight is 568.863 .


Chemical Reactions Analysis

CP-547632 hydrochloride is an ATP-competitive kinase inhibitor. It is selective for VEGFR2 and bFGF over EGFR, PDGFRβ, and related tyrosine kinases .


Physical And Chemical Properties Analysis

CP-547632 hydrochloride is a white to beige powder . It is soluble in DMSO .

Scientific Research Applications

Degradation of Chlorpyrifos in Aqueous Solutions

Stephen E. Duirk and T. Collette (2006) explored the degradation pathways of chlorpyrifos (CP), an organophosphate pesticide, in drinking water treatment scenarios. They found CP rapidly oxidizes to chlorpyrifos oxon in the presence of free chlorine, with oxidation being more rapid at lower pH levels. This study provides insights into the fate of organophosphate pesticides under common water treatment conditions, highlighting the importance of understanding chemical transformations for environmental management (Duirk & Collette, 2006).

Transformation of Chlorinated Paraffins to Olefins

L. Schinkel et al. (2018) investigated how chlorinated paraffins (CPs), used as additives in metalworking fluids, degrade upon exposure to hot metal surfaces and thermal conditions to form chlorinated olefins (COs). This research highlights the environmental impact and transformation of CPs under industrial conditions, contributing to our understanding of their fate in the environment (Schinkel et al., 2018).

Genotoxicity Assessment of Chlorpyrifos

D. Ali et al. (2008) conducted a study on the genotoxic effects of chlorpyrifos (CPF) in the freshwater fish Channa punctatus using micronucleus assay and comet assay. This research is critical for assessing the environmental and health impacts of chlorinated pesticides, providing valuable data for environmental safety and regulatory measures (Ali et al., 2008).

Safety And Hazards

CP-547632 hydrochloride is a well-tolerated, orally-bioavailable ATP-competitive kinase inhibitor . It is currently in clinical trials for the treatment of human malignancies .

Future Directions

CP-547632 hydrochloride has been used in trials studying the treatment of various cancers, including ovarian cancer, lung neoplasms, ovarian neoplasms, peritoneal neoplasms, and fallopian tube cancer . It has shown promise in inhibiting tumor growth and is currently under clinical investigation for the treatment of human malignancies .

properties

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPJZJJMQDXYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClF2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-547632 hydrochloride

CAS RN

252003-71-7
Record name CP-547632 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-547632 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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